![molecular formula C16H23N3O8 B2493893 1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate CAS No. 1559064-01-5](/img/structure/B2493893.png)
1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate
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Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves catalytic reactions, such as the copper-catalyzed Perkin-acyl-Mannich reaction, which enables the introduction of functional groups to the piperidine ring under mild conditions, offering a pathway to derive complex structures including the subject compound (Crotti, Berti, & Pineschi, 2011).
Molecular Structure Analysis
Molecular and crystal structure analyses through X-ray diffraction are common methods to understand the geometrical configuration of piperidine derivatives. For instance, studies have detailed the molecular packing, hydrogen bonding, and conformational flexibility of piperidine-related compounds, shedding light on how such features might apply to "1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate" (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives participate in diverse chemical reactions, forming variously functionalized products. For example, reactions with benzylidenemalononitriles in ethanolic solutions containing piperidine can lead to the formation of 4H-pyrano[3,2-c]pyridines, indicating the compound's reactivity and potential for generating structurally complex molecules (Mekheimer, Mohamed, & Sadek, 1997).
Scientific Research Applications
Novel Small Molecule Motilin Receptor Agonist
- A compound closely related to 1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate, known as GSK962040, has been identified as a novel small molecule motilin receptor agonist. It demonstrates significant activity at the human motilin receptor and shows promise in enhancing gastrointestinal transit, making it a candidate for further development (Westaway et al., 2009).
Reactions in Aqueous Formic Acid
- In research involving reactions with formic acid, both pyridine and piperidine, components related to 1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate, have been converted into various alkyl-piperidines. This reaction demonstrates the compound's potential in organic synthesis, particularly in forming new chemical structures through C-C bond scission and retro-vinylogous-bis-aza-Aldol reactions (Katrizky et al., 1996).
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
- The compound plays a role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines. These pyridines are created through reactions involving catalytic amounts of piperidine, indicating the compound's utility in synthesizing heterocyclic structures important in medicinal chemistry (Mekheimer et al., 1997).
Nucleophilic Reactions of Pyridone Derivatives
- Research into the nucleophilic reactions of electron-deficient pyridone derivatives, closely related to the compound , has been conducted. These studies provide insights into the reactivity and transformation of pyridone rings, which are significant for understanding the broader chemical behavior of pyridinylmethyl-piperidinamine derivatives (Matsumura et al., 1979).
Synthesis and Molecular Structure Analysis
- The compound has been utilized in the synthesis of molecular structures such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate. This demonstrates its role in the formation of complex molecular structures, contributing to the field of crystallography and molecular design (Khan et al., 2013).
properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2C2H2O4/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;2*3-1(4)2(5)6/h2-3,6-7,12,14H,4-5,8-10H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGQIWZONRLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-pyridinylmethyl)-4-piperidinamine diethanedioate |
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